2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name 2-[3-hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol reflects its core stilbene backbone substituted with a β-D-glucopyranoside moiety. The name specifies:
- A central tetrahydropyran ring (positions 3, 4, 5-triol; position 6-hydroxymethyl).
- A phenoxy group at position 2 of the tetrahydropyran, attached to a phenolic ring with a hydroxyl group at position 3 and a trans-configured vinyl group at position 5.
- The vinyl group links to a 4-hydroxyphenyl substituent.
The compound is also recognized by alternative names:
- Polydatin (common pharmacological designation).
- trans-Piceid (emphasizing the trans-configuration of the vinyl group).
- 3,4′,5-Trihydroxystilbene-3-β-monoglucoside (highlighting the glucosidic bond).
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂O₈ |
| Molecular Weight | 390.4 g/mol |
| CAS Registry Numbers | 27208-80-6, 65914-17-2 |
Molecular Architecture and Stereochemical Configuration
The molecule consists of two primary domains:
- Stilbene Backbone : A trans-configured (E) 1,2-diphenylethylene core with hydroxyl groups at positions 3 (phenolic ring) and 4′ (terminal phenyl group).
- β-D-Glucopyranoside Unit : A six-membered tetrahydropyran ring in the chair conformation, with hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 6. The glucosidic bond at position 3 of the phenolic ring adopts a β-configuration, confirmed by nuclear magnetic resonance (NMR) and X-ray diffraction.
Key Stereochemical Features :
Crystallographic Analysis and Conformational Studies
X-ray diffraction studies of polydatin remain limited, but insights derive from related stilbenoids and co-crystallization experiments:
- Co-Crystals with L-Proline : Polydatin forms a 1:3 co-crystal with L-proline, stabilizing its conformation via hydrogen bonding between the glucopyranose hydroxyls and proline’s carboxylate group. This arrangement increases aqueous solubility by 15.8% compared to pure polydatin.
- Conformational Flexibility : Molecular dynamics simulations reveal that the glucopyranose ring adopts multiple chair conformations depending on solvent polarity, while the trans-stilbene backbone remains rigid.
Hydrogen-Bonding Network :
Comparative Structural Analysis with Related Stilbenoid Glycosides
Polydatin’s structure diverges from analogous compounds in glycosylation patterns and stereochemistry:
Functional Implications :
Properties
IUPAC Name |
2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZMXCBWJGKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Glycosylation of Resveratrol
The most straightforward approach involves coupling resveratrol with a protected glucose derivative. A study demonstrated that treating resveratrol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate under BF₃·OEt₂ catalysis in anhydrous dichloromethane yields the acetylated intermediate, which is deprotected to produce the target compound. This method achieved a 90% yield for the glycosylation step but requires multi-step purification.
Key Reaction Conditions
Aldol Condensation and Subsequent Functionalization
A patent outlines a multi-step synthesis starting from p-hydroxycinnamaldehyde:
- Aldol Condensation : Reacting p-hydroxycinnamaldehyde with acetone in 20% NaOH at 40°C forms a chalcone intermediate.
- Protection : Benzyl bromide protects hydroxyl groups under reflux with K₂CO₃ in tetrahydrofuran.
- Malonate Addition : Diethyl malonate adds to the chalcone in ethanol with sodium, followed by hydrolysis and decarboxylation.
- Dehydrogenation : Pd/C-catalyzed dehydrogenation under inert gas affords resveratrol, which is glycosylated as described in Section 1.1.
Critical Data
Enzymatic and Microbial Bioconversion
β-Glucosidase-Mediated Transglycosylation
Deinococcus geothermalis amylosucrase (DGAS) catalyzes the transfer of glucose from sucrose to resveratrol. Optimal conditions include:
Probiotic Hydrolysis of Piceid
Cell-free extracts of Bifidobacterium infantis hydrolyze piceid to resveratrol with 100% conversion within 30 min. Lactobacillus acidophilus achieves full conversion after 24 h, highlighting strain-specific efficiency.
Comparative Conversion Rates
| Microorganism | Time to 100% Conversion | |
|---|---|---|
| Bifidobacterium infantis | 30 min | |
| Lactobacillus acidophilus | 24 h | |
| Bifidobacterium bifidum | Partial (72% at 24 h) | . |
Green Chemistry Approaches
Silver Acetate (AgOAc)-Mediated Dimerization
A sustainable method uses AgOAc in ethanol to dimerize piceid, yielding δ-viniferin derivatives. Key advantages over laccase-mediated methods include:
- Yield : 64% vs. 46% (enzymatic)
- EcoScale : 68 (vs. 32 for enzymatic)
- Process Mass Intensity (PMI) : 2.5 (vs. 71.4).
Optimized Conditions
Stability and Scalability Considerations
Photochemical Stability
UV irradiation studies reveal that resveratrol glucosides exhibit superior stability compared to free resveratrol, with <10% degradation after 48 h under UVA.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a subject of study in various biological assays.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest analogs differ in substituents on the aromatic rings or glycosylation patterns:
Physicochemical Properties
- Solubility : The hydroxyl-rich structure suggests moderate water solubility, intermediate between deoxyrhapontin (less polar due to methoxy groups) and mulberroside A (highly polar due to extensive glycosylation) .
- Stability: The (E)-ethenyl configuration is prone to isomerization under UV light, a common issue with stilbenes. Glycosylation may mitigate this compared to non-glycosylated analogs like resveratrol .
Biological Activity
The compound 2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol , also known as a glycoside and stilbenoid, has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple hydroxyl groups and a glycosidic linkage, which contribute to its biological properties. The IUPAC name reflects its intricate molecular architecture:
| Property | Details |
|---|---|
| IUPAC Name | 2-[3-hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Molecular Formula | C20H22O8 |
| Molecular Weight | 394.39 g/mol |
| Solubility | 0.766 g/L |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and inhibits oxidative stress pathways, which are crucial in preventing cellular damage associated with various diseases. A study demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.
Anti-inflammatory Effects
The anti-inflammatory activity of 2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol has been documented in various studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in cytokine production, highlighting its therapeutic potential in inflammatory diseases.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
- Case Study on Antioxidant Activity : A study conducted on human endothelial cells demonstrated that treatment with the compound at varying concentrations (10-50 µM) resulted in a dose-dependent reduction of oxidative stress markers, confirming its efficacy as an antioxidant agent.
- Case Study on Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The presence of multiple hydroxyl groups allows the compound to effectively scavenge free radicals.
- Anti-inflammatory Mechanism : It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to reduced expression of inflammatory mediators.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds such as resveratrol and piceid reveals distinct biological profiles:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol | High | High | Moderate |
| Resveratrol | Moderate | High | Low |
| Piceid | Low | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
